N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

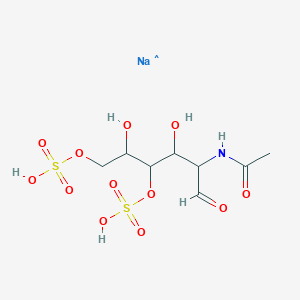

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is a chemical compound used in various biochemical research . It is a substrate used to identify, differentiate, and characterize N-acetylgalactosamine sulfatase .

Synthesis Analysis

The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt involves the use of rare earth metal triflates . This method allows for the synthesis of both α-glycosides and β-glycosides of GalNAc . The results indicate that any interested GalNAc-containing substrates could be prepared by this simple strategy .Chemical Reactions Analysis

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is involved in various chemical reactions. For instance, it is used as a substrate in enzymology to study the specificity and kinetics of sulfatases and glycosyltransferases . It also aids in understanding the fine structure of proteoglycans and their interaction with a variety of proteins .科学的研究の応用

Marine Polysaccharide Research

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt: is crucial in the study of marine polysaccharides. Researchers have cloned and characterized a novel sulfatase from a marine Arthrobacter strain that shows activity on this compound . This enzyme plays a role in the degradation of chondroitin sulfate, a marine polysaccharide, suggesting its potential in understanding and harnessing the bioactivity of marine-origin polysaccharides.

Protein Glycosylation

This compound serves as an initial O-linked sugar to many serine and threonine residues during protein glycosylation . It’s a fundamental process in post-translational modification, affecting protein folding, stability, and cell signaling pathways. Understanding its role can lead to advancements in therapeutic protein production and disease treatment strategies.

Affinity Chromatography

In affinity chromatography, N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt is used as part of the carbohydrate matrices . Its specific binding properties allow for the separation and purification of glycoproteins, which is essential in biopharmaceuticals and diagnostic research.

Ice Recrystallization Inhibition

The compound has been instrumental in designing potent small-molecule ice recrystallization inhibitors . These inhibitors have applications in cryopreservation and organ transplantation, where controlling ice formation is critical to preserving cell viability.

Enzyme Characterization

It is used as a substrate to identify, differentiate, and characterize enzymes like N-acetylgalactosamine sulfatase and arylsulfatase . This application is significant in enzyme therapy for treating metabolic disorders where such enzymes are deficient or malfunctioning.

Periodontal Disease Research

Studies have utilized N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt in researching periodontal disease . It helps in understanding the glycosylation patterns in periodontal pathogens and the host response, which can lead to new therapeutic approaches.

将来の方向性

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt and similar compounds have potential uses in regenerative medicine . They are key subjects in biomedical applications including wound healing, bone regeneration, antibacterial effect, and oral hygiene . They also play a role in the development of biocompatible materials that mimic the extracellular matrix, contributing to advances in tissue engineering .

特性

InChI |

InChI=1S/C8H15NO12S2.Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVDLTOXRLXWMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NNaO12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-galactosamine-4,6-di-O-sulphatesodiumsalt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromo-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B1176464.png)

![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B1176473.png)